molecular formula C25H19ClN2O5S B11532611 2-methoxy-4-[(E)-{2-[(2-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate

2-methoxy-4-[(E)-{2-[(2-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate

Cat. No.: B11532611
M. Wt: 494.9 g/mol
InChI Key: HOBYHCDYUYVQBF-MZJWZYIUSA-N
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Description

2-METHOXY-4-[(E)-{[(2-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes methoxy, formamido, and benzothiophene groups. Its unique chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-[(E)-{[(2-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 2-methoxybenzaldehyde with 2-methoxyaniline to form an imine intermediate. This intermediate is then reacted with 3-chloro-1-benzothiophene-2-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4-[(E)-{[(2-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-METHOXY-4-[(E)-{[(2-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-METHOXY-4-[(E)-{[(2-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-METHOXY-4-[(E)-{[(2-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H19ClN2O5S

Molecular Weight

494.9 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C25H19ClN2O5S/c1-31-18-9-5-3-7-16(18)24(29)28-27-14-15-11-12-19(20(13-15)32-2)33-25(30)23-22(26)17-8-4-6-10-21(17)34-23/h3-14H,1-2H3,(H,28,29)/b27-14+

InChI Key

HOBYHCDYUYVQBF-MZJWZYIUSA-N

Isomeric SMILES

COC1=CC=CC=C1C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=C(C4=CC=CC=C4S3)Cl)OC

Canonical SMILES

COC1=CC=CC=C1C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=C(C4=CC=CC=C4S3)Cl)OC

Origin of Product

United States

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